molecular formula C16H21NO4 B10836671 3-(3-(2-Tert-butylphenoxy)azetidin-1-yl)-3-oxopropanoic acid

3-(3-(2-Tert-butylphenoxy)azetidin-1-yl)-3-oxopropanoic acid

Cat. No.: B10836671
M. Wt: 291.34 g/mol
InChI Key: VZDYQTRPYQHMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “US8586571, 36” is a heterocyclic compound that has shown significant potential in various scientific and industrial applications. It is particularly noted for its ability to inhibit the binding of retinol-binding protein 4 and transthyretin, which are crucial in the transport of retinol (vitamin A) in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8586571, 36” involves multiple steps, including the formation of the heterocyclic core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of “US8586571, 36” follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

“US8586571, 36” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the heterocyclic ring .

Scientific Research Applications

“US8586571, 36” has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in inhibiting retinol-binding protein 4 and transthyretin, which are involved in retinol transport.

    Medicine: Potential therapeutic applications in treating conditions related to retinol transport and metabolism.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of “US8586571, 36” involves its ability to inhibit the binding of retinol-binding protein 4 and transthyretin. This inhibition disrupts the transport of retinol in the body, which can have various biological effects. The molecular targets include the binding sites on retinol-binding protein 4 and transthyretin, and the pathways involved are related to retinol metabolism and transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US8586571, 36” is unique due to its specific inhibition of retinol-binding protein 4 and transthyretin, which sets it apart from other similar compounds. Its unique structure and functional groups contribute to its distinct biological and chemical properties .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-[3-(2-tert-butylphenoxy)azetidin-1-yl]-3-oxopropanoic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)12-6-4-5-7-13(12)21-11-9-17(10-11)14(18)8-15(19)20/h4-7,11H,8-10H2,1-3H3,(H,19,20)

InChI Key

VZDYQTRPYQHMNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2CN(C2)C(=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.